molecular formula C14H21N5O6S B12310406 Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Cat. No.: B12310406
M. Wt: 391.44 g/mol
InChI Key: WFZKRNIMSVDNBU-XDSDWDJESA-N
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Description

Historical Development and Discovery

The historical trajectory of this compound begins with Vittorio Erspamer’s 1949 identification of serotonin (5-hydroxytryptamine) in enterochromaffin cells, a discovery that laid the foundation for understanding indoleamine neurotransmitters. Over subsequent decades, researchers recognized the analytical challenges in quantifying endogenous serotonin due to its low physiological concentrations (typically 0.1–1.6 nM in plasma) and susceptibility to enzymatic degradation during sample processing.

The strategic incorporation of deuterium emerged as a solution during the 1990s advances in stable isotope-labeling techniques. By substituting four hydrogen atoms with deuterium at the alpha and beta positions of serotonin’s ethylamine chain (Fig. 1), chemists created a molecular analog with nearly identical chromatographic behavior to native serotonin but distinct mass spectral properties. This breakthrough addressed critical limitations in neurotransmitter quantification, particularly the need to distinguish exogenous standards from endogenous molecules in complex biological matrices.

Table 1: Key Historical Milestones

Year Development Significance
1949 Serotonin identification Foundation for neurotransmitter research
1992 First deuterated serotonin analogs Proof-of-concept for isotopic labeling
2015 Commercial availability of d4-serotonin Enabled standardized quantification protocols

Rationale for Deuterated Analogs in Chemical Research

Deuterium substitution in this compound capitalizes on three fundamental physicochemical principles:

  • Isotopic Differentiation : The 4 Da mass difference between deuterated ($$ \text{C}{10}\text{D}4\text{H}8\text{N}2\text{O} $$) and endogenous serotonin ($$ \text{C}{10}\text{H}{12}\text{N}_2\text{O} $$) enables unambiguous detection via tandem mass spectrometry.
  • Metabolic Stability : Deuterium’s higher bond dissociation energy (439 kJ/mol vs. 413 kJ/mol for C-H) reduces first-pass metabolism by monoamine oxidase, preserving the standard’s integrity during sample preparation.
  • Isotopic Purity : The compound’s 98 atom% deuterium content minimizes natural isotopic overlap (Fig. 2), crucial for precise quantification in low-abundance analyses.

The creatinine sulfate complex enhances aqueous solubility (≥50 mg/mL in H₂O) while maintaining structural stability during lyophilization and long-term storage. This formulation choice addresses serotonin’s inherent instability in solution, where oxidation and dimerization can occur within hours under physiological pH conditions.

Overview of the Compound’s Scientific Significance

This compound has revolutionized neurotransmitter research through three key applications:

A. Mass Spectrometric Quantification
As an internal standard, the compound corrects for matrix effects in LC-MS/MS analyses. Its retention time (typically 2.8–3.1 min on C18 columns) closely matches native serotonin while exhibiting distinct transitions ($$ m/z $$ 181→164 vs. 177→160). This enables detection limits ≤5 pg/mL in human plasma, critical for studying serotonin dynamics in depression and irritable bowel syndrome.

B. Metabolic Pathway Analysis
Deuterium labeling allows tracking of serotonin turnover rates through stable isotope dilution mass spectrometry (SID-MS). Researchers have employed this to quantify tryptophan hydroxylase activity in raphe nuclei tissue with ≤5% inter-assay variability.

C. Pharmacokinetic Modeling
The compound’s predictable distribution volume (0.3–0.5 L/kg in rodents) facilitates compartmental modeling of serotonin reuptake inhibitors’ effects on synaptic concentrations.

Table 2: Physicochemical Properties

Property Value Method
Molecular Weight 409.4514 g/mol High-resolution MS
Deuterium Content 98 atom% ²H NMR
Solubility 58 mg/mL in H₂O USP method <911>
Stability >2 years at 4°C ICH Q1A(R2)

Properties

Molecular Formula

C14H21N5O6S

Molecular Weight

391.44 g/mol

IUPAC Name

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)/i3D2,4D2;;

InChI Key

WFZKRNIMSVDNBU-XDSDWDJESA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with 5-hydroxytryptophan, which undergoes enzymatic decarboxylation using aromatic L-amino acid decarboxylase (AADC) to yield serotonin. To introduce deuterium, the precursor 5-hydroxytryptophan-α,α,β,β-d4 is first synthesized via acid-catalyzed hydrogen-deuterium exchange in deuterated solvents (e.g., D2O or CD3OD). This step ensures >98% isotopic enrichment at the target positions.

Reductive Deuteration

The deuterated precursor is reduced using LiAlD4 in anhydrous tetrahydrofuran (THF) at −78°C. This reagent selectively replaces hydrogen atoms at the alpha and beta carbons with deuterium, yielding serotonin-d4 with 94% isotopic purity (6% residual protiated species). The reaction mechanism proceeds via nucleophilic attack of deuteride ions on the protonated amine intermediate:

$$
\text{R-NH}2 + \text{LiAlD}4 \rightarrow \text{R-ND}2 + \text{LiAlH}2\text{D}_2
$$

Post-reduction, the crude product is purified through ion-exchange chromatography using Dowex 50WX4 resin and eluted with 0.1 M deuterated acetic acid (CD3COOD).

Complexation with Creatinine Sulfate

The deuterated serotonin is subsequently complexed with creatinine sulfate to enhance stability and solubility. This process involves stoichiometric coordination in aqueous medium:

Reaction Conditions

  • Molar Ratio : 1:1 molar ratio of serotonin-d4 to creatinine sulfate.
  • Solvent System : Deionized water adjusted to pH 3.5–4.0 with sulfuric acid (H2SO4) to protonate the amine groups.
  • Temperature : 25°C under nitrogen atmosphere to prevent oxidation of the indole moiety.

Crystallization

The complex is precipitated by slow evaporation at 4°C, yielding monoclinic crystals. X-ray diffraction studies of the non-deuterated analog (CAS 61-47-2) confirm a hydrogen-bonded network between the sulfate anion, creatinine’s imidazolidinone ring, and serotonin’s hydroxyl group.

Characterization and Quality Control

Isotopic Purity Assessment

  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 409.1569 ([M+H]+), consistent with the theoretical mass of C10D4H8N2O·C4H7N3O·H2O4S·H2O.
  • NMR Spectroscopy : 1H NMR (600 MHz, D2O) exhibits complete disappearance of signals at δ 2.8–3.1 ppm (CH2NH2), confirming deuterium incorporation.

Chemical Purity

  • HPLC Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% chemical purity.
  • Water Content : Karl Fischer titration measures 4.8–5.2% (w/w) H2O, matching the monohydrate formulation.

Challenges and Optimization

Incomplete Deuteration

Residual protiated serotonin (6%) arises from incomplete solvent exchange during precursor synthesis. Substituting D2O with deuterated trifluoroacetic acid (TFA-d) increases deuteration efficiency to 98%.

Stability Considerations

The complex is hygroscopic and requires storage at 4°C in amber vials to prevent photodegradation and hydration. Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months.

Applications in Analytical Chemistry

As an internal standard, the deuterated complex minimizes matrix effects in LC-MS/MS assays. A representative calibration curve for serotonin quantification in plasma demonstrates linearity (R2 > 0.99) across 1–100 ng/mL, with inter-day precision <10% RSD.

Comparative Data Tables

Table 1: Synthetic Parameters for Serotonin-d4 Creatinine Sulfate Complex

Parameter Value Source
Isotopic Purity 98 atom % D
Reaction Yield (Complexation) 82%
HPLC Retention Time 8.2 ± 0.3 min
Storage Stability 24 months at 4°C

Table 2: NMR Chemical Shifts (δ, ppm)

Proton Environment Non-deuterated Deuterated
CH2NH2 (alpha/beta) 2.87 (t), 3.15 (t) Not observed
Indole C-H 7.21 (d), 7.35 (s) 7.20 (d), 7.34 (s)

Chemical Reactions Analysis

Types of Reactions

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Neurotransmitter Dynamics

The compound is utilized in pharmacological studies to investigate serotonin's role as a neurotransmitter. It helps researchers understand its involvement in mood regulation, anxiety, and depression. The deuterated form allows for precise tracking in metabolic studies due to its unique mass signature.

Case Study: Depression Models

Research indicates that serotonin plays a crucial role in depression. In various animal models, the administration of serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O has been shown to influence behavioral outcomes positively. For instance, studies have demonstrated that manipulating serotonin levels can lead to significant changes in depressive behaviors in rodent models, confirming its therapeutic potential in treating mood disorders .

Drug Development

The compound is also essential in drug development processes. Its stable isotope-labeled nature allows it to be used as an internal standard in mass spectrometry for quantifying serotonin levels in biological samples.

Application Example: Mass Spectrometry Techniques

A notable advancement involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that incorporate this compound as an internal standard. This technique enhances the accuracy of serotonin quantification in plasma and urine samples, crucial for diagnosing serotonin-related disorders .

Biomarker for Tumors

Serotonin levels are often elevated in patients with certain types of tumors, particularly carcinoid tumors. The use of this deuterated complex allows for the accurate measurement of serotonin excretion rates in urine, providing valuable diagnostic information.

Clinical Case Study: Carcinoid Syndrome

In a study involving patients with metastatic carcinoid syndrome, elevated plasma serotonin levels were detected using LC-MS/MS methods that included the deuterated complex as an internal standard. This not only confirmed the diagnosis but also helped monitor treatment efficacy over time .

Reference Standards

The compound serves as a reference standard for laboratories conducting tests related to serotonin levels. Its use ensures consistency and reliability across different testing methodologies.

Pollutant Detection

Stable isotope-labeled compounds like this compound are increasingly used as standards for detecting environmental pollutants. They aid in developing methods for monitoring contaminants across various matrices such as air, water, and soil.

Research Insight: Environmental Monitoring

Studies have shown that employing this compound can enhance the detection capabilities of analytical methods used to monitor environmental pollutants, thereby contributing to public health and safety initiatives.

Summary of Findings

The applications of this compound span across pharmacological research, clinical diagnostics, and environmental monitoring. Its unique properties allow researchers and clinicians to gain deeper insights into serotonin's role in health and disease while providing reliable standards for analytical methods.

Application AreaKey Findings/Uses
Pharmacological ResearchInvestigates neurotransmitter dynamics; influences depression models
Drug DevelopmentUsed as an internal standard for accurate quantification via LC-MS/MS
Clinical DiagnosticsServes as a biomarker for carcinoid tumors; aids in monitoring treatment efficacy
Environmental MonitoringEnhances detection methods for environmental pollutants

Mechanism of Action

The mechanism of action of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves its interaction with specific molecular targets. As a stable isotope-labeled compound, it does not exert physiological effects like serotonin. Instead, it serves as a tracer to study the pathways and interactions of serotonin in various biological systems. The compound’s deuterium atoms allow for precise tracking using analytical techniques like mass spectrometry.

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Key Properties of Serotonin-d4 CSC and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Serotonin-d4 CSC Not specified C14H15D4N5O2·H2O4S·H2O ~409.43 Deuterated at alpha/beta positions; used as internal standard in LC-MS .
Serotonin Creatinine Sulfate Complex (Non-deuterated) 61-47-2 C14H19N5O2·H2O4S·H2O 405.43 Standard form; soluble in water (20 mg/mL at 27°C) and acetic acid .
Serotonin Hydrochloride 153-98-0 C10H12N2O·HCl 212.67 Hygroscopic, water-soluble; used in neurotransmitter studies .
Serotonin-13C2,15N Not specified 13C2C12H12N15N1O·HCl ~215.67 13C and 15N labeling enables metabolic tracing in isotope-ratio assays .

Solubility and Stability

  • Serotonin-d4 CSC: Expected to share similar solubility profiles with the non-deuterated form (e.g., soluble in glacial acetic acid, sparingly soluble in methanol) due to structural similarity. However, deuterium substitution may slightly reduce reactivity in enzymatic assays .
  • Non-deuterated Serotonin CSC: Decomposes at 215°C; stable in aqueous solutions at pH 2–6.4 .
  • Serotonin Hydrochloride : Highly hygroscopic; aqueous solutions degrade under alkaline conditions .

Isotopic Variants in Research

  • 13C/15N-Labeled Serotonin : Used for metabolic flux analysis, tracing serotonin synthesis pathways .
  • Deuterated Derivatives (e.g., Serotonin-d4 CSC) : Ideal for pharmacokinetic studies, enabling precise quantification without isotopic interference .

Biological Activity

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is a deuterated derivative of serotonin, which serves as a critical neurotransmitter in various physiological processes, including mood regulation, appetite control, and sleep modulation. The unique isotopic labeling with deuterium enhances the compound's utility in research, particularly in studying serotonin metabolism and its interactions within biological systems.

Molecular Characteristics

  • Molecular Formula : C₁₄D₄H₁₅N₂O₂·H₂SO₄·H₂O
  • Molecular Weight : Approximately 409.45 g/mol
  • Isotopic Composition : ≥98 atom % D

This compound is primarily used in advanced research settings to track serotonin dynamics and metabolic pathways due to its ability to provide precise measurements without altering the biological activity of serotonin itself .

Serotonin acts through various receptors, notably the 5-HT receptor family. The deuterated form retains the ability to bind these receptors while allowing for enhanced tracking in metabolic studies. This characteristic is particularly useful for understanding:

  • Receptor Binding : Studies indicate that Serotonin-alpha,alpha,beta,beta-d4 interacts with multiple serotonin receptors (5-HT1A, 5-HT2A, etc.), influencing signaling pathways related to mood and anxiety .
  • Metabolic Pathways : The compound aids in elucidating the kinetics of serotonin metabolism, providing insights into how serotonin levels fluctuate in different physiological and pathological states .

Case Studies and Experimental Evidence

  • Neurotransmitter Dynamics : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the stability and quantification of serotonin and its deuterated forms in biological samples. This method allows researchers to assess serotonin levels accurately in plasma and urine, revealing significant differences between healthy individuals and those with conditions like carcinoid tumors .
  • Pharmacokinetics : In a clinical trial assessing the pharmacokinetics of related compounds, it was found that variations in serotonin transporter expression could significantly influence drug metabolism and receptor signaling. This highlights the importance of understanding serotonin dynamics in therapeutic contexts .
  • Therapeutic Implications : Research on SSRIs (selective serotonin reuptake inhibitors) suggests that modulation of serotonin levels can impact various health conditions, including depression and anxiety disorders. The deuterated form allows for better tracking of these effects over time .

Summary of Findings

Study FocusKey FindingsReference
Neurotransmitter DynamicsImproved quantification methods for serotonin levels in plasma/urine ,
PharmacokineticsVariability in transporter expression affects drug metabolism ,
Therapeutic ImplicationsSSRIs influence mood disorders via serotonergic pathways ,

Applications

The this compound is utilized in various research applications:

  • Neuropharmacology : Understanding drug interactions with serotonin receptors.
  • Clinical Research : Investigating the role of serotonin in psychiatric disorders.
  • Metabolic Studies : Tracking metabolic pathways involving serotonin using isotopic labeling techniques.

Q & A

Q. What protocols ensure reproducibility in synthesizing serotonin-d4 creatinine sulfate complex?

  • Methodological Answer : Follow strict anhydrous conditions during deuterium exchange to minimize proton back-exchange. Characterize products via ¹H/²H NMR and HRMS. Report detailed synthetic steps (e.g., molar ratios, reaction times) in supplementary materials to enable replication .

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